2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
This compound belongs to the benzoxazolone acetamide class, characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl core linked to an acetamide moiety substituted with a pyridinylmethyl group bearing a thiophen-3-yl ring. Its molecular formula is C₁₃H₁₁Cl₂N₅ (exact formula varies based on isomerism and substituent positions) .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(11-22-15-5-1-2-6-16(15)25-19(22)24)21-10-13-4-3-8-20-18(13)14-7-9-26-12-14/h1-9,12H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYIANLCIAQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 6-Methyl-3H-benzooxazol-2-one
A reaction between 6-methyl-3H-benzooxazol-2-one (22876-16-0) and benzyl 2-bromoacetate in dimethylformamide (DMF) with potassium carbonate achieves a 57% yield of (6-methyl-2-oxobenzooxazol-3-yl)acetic acid benzyl ester after 17 hours at 23°C. The process involves nucleophilic substitution at the oxazolone nitrogen, followed by purification via silica gel chromatography.
One-Pot Ugi Condensation and Cyclization
A tandem Ugi condensation-intramolecular haloform cyclization reaction using o-aminophenol, benzaldehyde derivatives, alkyl isocyanides, and triethylamine in methanol produces 2-benzoxazolinone derivatives in 87% yield. This method eliminates intermediate isolation, enhancing atom economy.
Preparation of (2-(Thiophen-3-yl)pyridin-3-yl)methanamine
The pyridine-thiophene subunit is synthesized via cross-coupling reactions:
Reductive Amination
Post-coupling, the pyridine-thiophene intermediate undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol to yield (2-(thiophen-3-yl)pyridin-3-yl)methanamine .
Amide Bond Formation
Coupling the benzoxazolone-acetic acid derivative with the pyridine-thiophene amine completes the synthesis:
Acyl Chloride-Mediated Amidation
Activating 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with (2-(thiophen-3-yl)pyridin-3-yl)methanamine in tetrahydrofuran (THF) and triethylamine. This method mirrors the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, achieving yields >80%.
Direct Coupling Using Carbodiimides
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at room temperature, though yields are marginally lower (70–75%) compared to acyl chloride routes.
Integrated One-Pot Strategies
Recent methodologies combine fragment synthesis and coupling in a single vessel:
Tandem Alkylation-Amidation
A sequential reaction starting with 6-methyl-3H-benzooxazol-2-one , benzyl 2-bromoacetate, and (2-(thiophen-3-yl)pyridin-3-yl)methanamine in acetonitrile with diisopropylethylamine achieves a 45–55% overall yield. This approach reduces purification steps but requires precise stoichiometric control.
Comparative Analysis of Preparation Methods
Mechanistic Considerations :
- Alkylation relies on the nucleophilicity of the benzoxazolone nitrogen, which attacks the electrophilic carbon of benzyl bromoacetate.
- Ugi condensation proceeds via imine formation, followed by cyclization to form the oxazolone ring.
- Amidation kinetics favor acyl chloride intermediates due to their high reactivity, though moisture sensitivity necessitates anhydrous conditions.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation and amidation by stabilizing ionic intermediates. Methanol, used in Ugi reactions, facilitates proton transfer during cyclization.
Catalytic Additives
Adding catalytic potassium iodide (KI) in alkylation steps improves yields by participating in a halogen-exchange mechanism, generating more reactive iodoacetate intermediates.
Purification Techniques
Silica gel chromatography remains the standard for isolating benzoxazolone derivatives, while recrystallization from acetonitrile or ethyl acetate/hexanes mixtures purifies final acetamide products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxo group in the benzoxazole ring can lead to hydroxyl derivatives.
Substitution: : Both aromatic rings in the compound can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogen sources (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid)
Major Products
Oxidized derivatives with altered electronic properties
Reduced analogs with modified reactivity
Substituted compounds with varying functional groups enhancing the molecule’s utility
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has diverse applications across multiple disciplines:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential as a bioactive agent for probing biological systems or developing new drugs.
Medicine: : Investigation for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in material science for creating novel polymers or electronic materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound largely depends on its application. In biological systems, it might interact with specific enzymes or receptors, altering their function. For example, its unique structure could inhibit particular pathways involved in disease progression, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with benzoxazolone and benzothiazole derivatives. Key analogues include:
Key Observations :
- The pyridin-3-ylmethyl substituent may influence binding to TSPO or other CNS targets, as pyridine derivatives are common in neuroimaging ligands .
Pharmacokinetic Properties
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.32 g/mol. The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Research on oxazole derivatives has indicated significant antimicrobial properties. For instance, similar compounds have shown potent antibacterial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated, but the structural similarities suggest potential efficacy.
Anticancer Potential
Several studies have highlighted the anticancer properties of oxazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth.
Case Studies
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Case Study 1: Anticancer Activity
- A study investigated a related compound, demonstrating that it inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.
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Case Study 2: Antimicrobial Efficacy
- Another research project assessed the antibacterial activity of oxazole derivatives against Staphylococcus aureus. Results indicated that certain modifications to the oxazole ring enhanced activity, suggesting that structural optimization could improve efficacy for the compound .
The biological activity of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide likely involves interaction with specific biological targets:
- Enzyme Inhibition : Many oxazole derivatives act as enzyme inhibitors, potentially targeting kinases or other proteins involved in cell signaling.
- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
